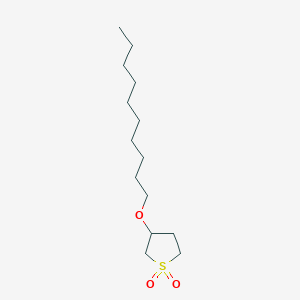
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DTD or decyloxythiophene dioxide and is widely used in the field of organic electronics and optoelectronics.
Scientific Research Applications
DTD has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of organic semiconductors and optoelectronic materials. DTD has been used to develop high-performance organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. It has also been used in the development of organic light-emitting diodes (OLEDs) and organic memory devices.
Mechanism Of Action
The mechanism of action of DTD is not fully understood. However, it is believed that DTD acts as an electron acceptor due to its high electron affinity. This property makes it an ideal candidate for use in organic semiconductors and optoelectronic materials.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of DTD. However, studies have shown that DTD is non-toxic and has low cytotoxicity. This makes it a safe compound to use in scientific research.
Advantages And Limitations For Lab Experiments
DTD has several advantages that make it an ideal compound for use in lab experiments. It is easy to synthesize, has a high purity, and is non-toxic. However, DTD has some limitations, such as its poor solubility in common organic solvents. This makes it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on DTD. One area of research is the development of new synthetic methods to improve the yield and purity of the product. Another area of research is the application of DTD in the development of new organic semiconductors and optoelectronic materials. Additionally, research can be conducted on the use of DTD in the development of new organic memory devices and OLEDs.
Conclusion
In conclusion, DTD is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. DTD has a wide range of applications in scientific research, including the development of organic semiconductors and optoelectronic materials. Although there is limited research on the biochemical and physiological effects of DTD, it is a safe compound to use in scientific research. Future research on DTD should focus on the development of new synthetic methods and the application of DTD in the development of new organic electronic materials.
Synthesis Methods
The synthesis of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method of DTD has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
properties
CAS RN |
18760-44-6 |
|---|---|
Product Name |
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide |
Molecular Formula |
C14H28O3S |
Molecular Weight |
276.44 g/mol |
IUPAC Name |
3-decoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-6-7-8-9-11-17-14-10-12-18(15,16)13-14/h14H,2-13H2,1H3 |
InChI Key |
ZMLKENVAWQJBIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
Canonical SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
Other CAS RN |
18760-44-6 |
physical_description |
Liquid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



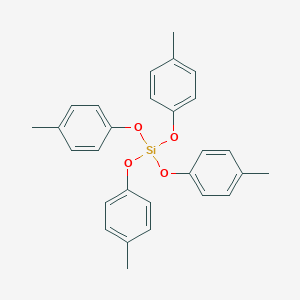
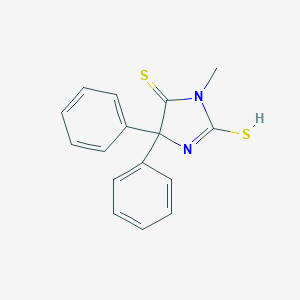
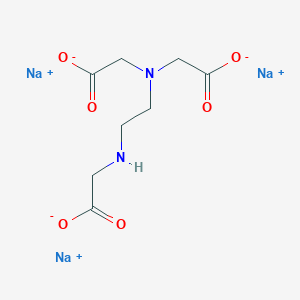
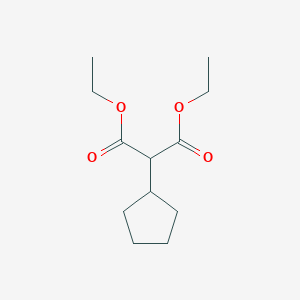
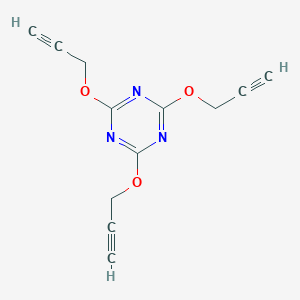
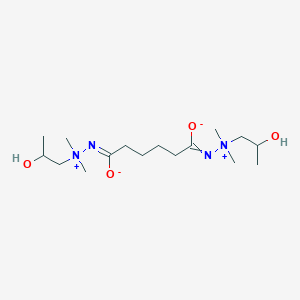
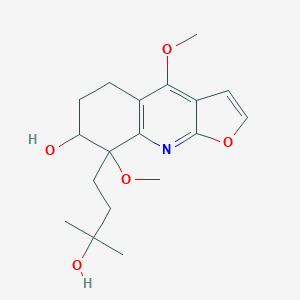
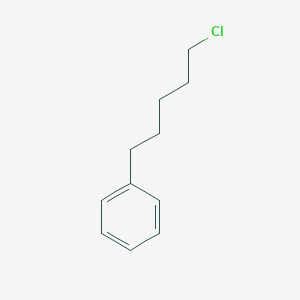
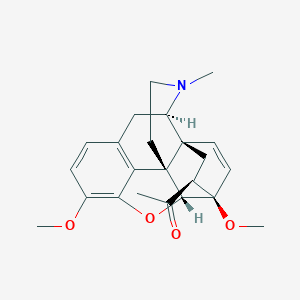
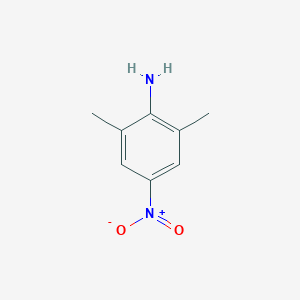
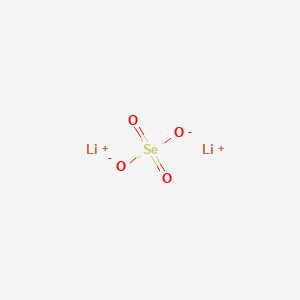
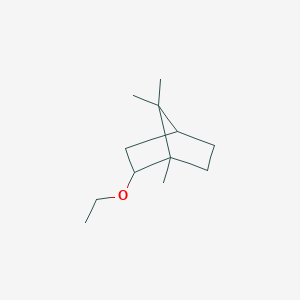
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)